molecular formula C19H24O4S B2939136 4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate CAS No. 2415472-33-0

4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B2939136
CAS No.: 2415472-33-0
M. Wt: 348.46
InChI Key: JIWYRKCMMSWUES-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its complex structure, which includes a tert-butyl group, a methoxy group, and a sulfonate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The tert-butyl group is introduced through Friedel-Crafts alkylation, while the methoxy group is added via methylation reactions. The sulfonate group is incorporated using sulfonation reactions, often involving reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-tert-butylphenyl 5-formyl-2,4-dimethylbenzene-1-sulfonate, while reduction of the sulfonate group can produce 4-tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonic acid.

Scientific Research Applications

4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: Similar in structure but lacks the methoxy and sulfonate groups.

    4-tert-Butylphenol: Contains the tert-butyl group but lacks the additional substituents present in 4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4S/c1-13-11-14(2)18(12-17(13)22-6)24(20,21)23-16-9-7-15(8-10-16)19(3,4)5/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWYRKCMMSWUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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